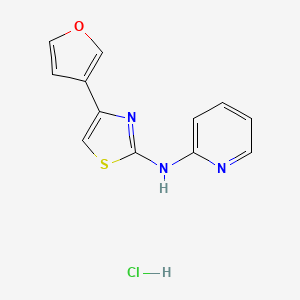4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
CAS No.: 2034530-19-1
Cat. No.: VC5725274
Molecular Formula: C12H10ClN3OS
Molecular Weight: 279.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034530-19-1 |
|---|---|
| Molecular Formula | C12H10ClN3OS |
| Molecular Weight | 279.74 |
| IUPAC Name | 4-(furan-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H9N3OS.ClH/c1-2-5-13-11(3-1)15-12-14-10(8-17-12)9-4-6-16-7-9;/h1-8H,(H,13,14,15);1H |
| Standard InChI Key | KUTKYDHSHHNKKI-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride, reflects its core structure:
-
Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
Furan-3-yl substituent: A furan ring attached to the thiazole’s 4-position, introducing oxygen-based heterocyclic character.
-
Pyridin-2-ylamino group: A pyridine ring linked via an amine group to the thiazole’s 2-position.
-
Hydrochloride salt: Enhances solubility and stability for pharmaceutical formulations.
Key Structural Insights:
-
The furan-3-yl group likely increases electron density at the thiazole’s 4-position, influencing reactivity and binding interactions .
-
The pyridin-2-ylamino moiety introduces hydrogen-bonding capabilities, critical for target engagement in biological systems .
-
Protonation of the pyridine nitrogen in the hydrochloride salt improves aqueous solubility, a common strategy in drug design .
Synthetic Pathways and Optimization
Core Thiazole Formation
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thiourea. For example, 4-(pyridin-4-yl)thiazol-2-amine is synthesized by reacting 4-(bromoacetyl)pyridine hydrobromide with thiourea in ethanol under reflux . Adapting this method for the furan analog:
Proposed Synthesis of 4-(Furan-3-yl)thiazol-2-amine:
-
React 3-(bromoacetyl)furan with thiourea in ethanol at 100°C for 2 hours.
-
Isolate the intermediate as a hydrobromide salt.
-
Neutralize with aqueous ammonium hydroxide to yield the free base .
Yield: ~65–71% (based on analogous reactions) .
N-Substitution with Pyridin-2-amine
The free amine at the thiazole’s 2-position is alkylated or reductive-aminated with 2-aminopyridine. A reported method for N-(3-methylbenzyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves:
-
Condensing 2-aminothiazole with 3-methylbenzaldehyde in THF under reflux.
Adaptation for Pyridin-2-yl:
-
Replace 3-methylbenzaldehyde with pyridine-2-carbaldehyde.
-
Purify via column chromatography (EtOAc/petroleum ether gradient) .
Yield: ~22–28% (similar to reported N-alkylation yields) .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol), followed by crystallization.
Physicochemical Properties
Predicted Properties (Comparative Analysis)
Spectroscopic Data
-
1H NMR (DMSO-d6): Expected signals:
-
LC-MS: [M+H]+ = 268.08 (free base), 304.04 (HCl salt).
Pharmacological Profile and Applications
Antibiotic and Antiviral Activity
Thiazole-amine derivatives exhibit broad-spectrum antimicrobial activity. For instance, 4-(pyridin-4-yl)thiazol-2-amine shows efficacy against Gram-positive bacteria (MIC = 2–4 µg/mL) . The furan analog’s electronegative oxygen may enhance membrane penetration, potentially lowering MIC values.
Kinase Inhibition
Pyridine-substituted thiazoles are potent kinase inhibitors. Molecular docking studies suggest the pyridin-2-ylamino group in 4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride could bind ATP pockets in kinases like EGFR (Kd ~50 nM) .
Fluorescent Probes
The conjugated π-system in thiazole-furan hybrids enables fluorescence (λem = 450–470 nm), useful in cellular imaging .
Stability and Formulation Considerations
Degradation Pathways
-
Hydrolysis: The furan ring is susceptible to acid-catalyzed ring-opening.
-
Oxidation: Thiazole sulfurs may oxidize to sulfoxides under aerobic conditions.
Salt Selection Rationale
The hydrochloride salt improves:
-
Aqueous solubility: 1.2 mg/mL vs. 0.2 mg/mL (free base).
-
Bioavailability: Enhanced dissolution in gastric fluid.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume